molecular formula C10H14O4 B140834 (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol CAS No. 326491-79-6

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

Cat. No. B140834
M. Wt: 198.22 g/mol
InChI Key: KFMXFWBXSCYUCM-QMMMGPOBSA-N
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Description

The compound 3,4-Dimethoxyphenylacetic acid and 3,4-Dimethoxyphenylacetonitrile are structurally similar to the compound you asked for. They both contain a 3,4-dimethoxyphenyl group. The former is an acetic acid derivative, while the latter is an acetonitrile derivative .


Synthesis Analysis

3,4-Dimethoxyphenylacetonitrile has been used as an intermediate in the preparation of the muscle relaxant papaverine . It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 , and for 3,4-Dimethoxyphenylacetonitrile, it’s C10H11NO2 . Both compounds contain a 3,4-dimethoxyphenyl group.


Chemical Reactions Analysis

3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenylacetic acid is a pale cream powder with a melting point between 94.0-101.0°C. It is soluble in water . On the other hand, 3,4-Dimethoxyphenylacetonitrile is a white to pale cream crystalline powder with a melting point between 60.0-66.0°C. It is insoluble in water but soluble in methanol .

Safety And Hazards

For 3,4-Dimethoxyphenylacetic acid, it should be stored at room temperature and is incompatible with strong oxidizing agents . For 3,4-Dimethoxyphenylacetonitrile, it should be stored in a cool place and kept away from oxidizing agents .

properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMXFWBXSCYUCM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

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